molecular formula C5H6F2N2 B2887621 4-(1,1-Difluoroethyl)-1H-pyrazole CAS No. 1785350-65-3

4-(1,1-Difluoroethyl)-1H-pyrazole

Cat. No.: B2887621
CAS No.: 1785350-65-3
M. Wt: 132.114
InChI Key: ZQXALPFRWSJBGT-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-1H-pyrazole typically involves the introduction of the 1,1-difluoroethyl group onto a pyrazole ring. One common method is the reaction of pyrazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or nickel.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized derivatives .

Scientific Research Applications

4-(1,1-Difluoroethyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-9-3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXALPFRWSJBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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